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molecular formula C5H9N3O B012863 1-(2-Methoxyethyl)-1,2,4-triazole CAS No. 106535-15-3

1-(2-Methoxyethyl)-1,2,4-triazole

Cat. No. B012863
M. Wt: 127.14 g/mol
InChI Key: VWKRETYHNRHOMT-UHFFFAOYSA-N
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Patent
US06916927B2

Procedure details

2-Bromoethyl methyl ether (6.7 ml, 0.072 mol) was added to a stirred, ice-cooled suspension of 1,2,4-triazole (5.0 g, 0.072 mol) and potassium carbonate (10 g, 0.072 mol) in acetone (50 ml). After a further 3 hours the cooling bath was removed and stirring continued for 18 hours at room temperature. The reaction mixture was filtered, the filtrate evaporated under reduced pressure and the residue purified by column chromatography on silica gel, using dichloromethane:methanol (95:5) as eluant, to provide the title compound (5.2 g) as a clear oil. δ (CDCl3): 3.32 (3H, s), 3.74 (2H, t), 4.34 (2H, t), 7.92 (1H, s), 8.14 (1H, s). LRMS: m/z 128 (M+1)+.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4]Br.[NH:6]1[CH:10]=[N:9][CH:8]=[N:7]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][O:2][CH2:3][CH2:4][N:6]1[CH:10]=[N:9][CH:8]=[N:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
COCCBr
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After a further 3 hours the cooling bath was removed
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COCCN1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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